molecular formula C22H19BrN2O4 B2392776 (3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone CAS No. 361480-30-0

(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B2392776
CAS No.: 361480-30-0
M. Wt: 455.308
InChI Key: GOLJCQUDZNWFKF-UHFFFAOYSA-N
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Description

(3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone is a synthetic chemical compound designed for research applications. This molecule features a 4,5-dihydro-1H-pyrazole (pyrazoline) core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . The core structure is substituted with 4-methoxyphenyl groups at the 3 and 5 positions and is functionalized with a 5-bromofuran-2-yl methanone group. The dihydropyrazole nucleus is a privileged structure in drug discovery, with scientific literature reporting that pyrazole derivatives exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, antifungal, anticancer, and antiviral activities . Furthermore, pyrazole-based structures have demonstrated significant potential in non-linear optics (NLO) due to electron donor-acceptor interactions that can enhance hyperpolarizability, making them candidates for materials science research . The specific arrangement of methoxyphenyl rings may influence the molecule's planarity and crystal packing through interactions such as π-π stacking, which can be relevant for both solid-state properties and biomolecular binding . The bromofuran moiety introduces a reactive handle for further synthetic modification via cross-coupling reactions, allowing researchers to create a library of analogs for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O4/c1-27-16-7-3-14(4-8-16)18-13-19(15-5-9-17(28-2)10-6-15)25(24-18)22(26)20-11-12-21(23)29-20/h3-12,19H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLJCQUDZNWFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=C(O3)Br)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies.

Chemical Structure

The molecular formula for this compound is C23H22BrN3O3C_{23}H_{22}BrN_{3}O_{3}. The structure incorporates a pyrazole ring, methoxy-substituted phenyl groups, and a bromofuran moiety. The presence of these functional groups suggests diverse interactions in biological systems.

Structural Features

FeatureDescription
Pyrazole RingContributes to the compound's reactivity and stability.
Methoxy GroupsEnhance lipophilicity and bioavailability.
Bromofuran MoietyPotentially increases biological activity through halogen bonding.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
  • Case Study : In vitro studies demonstrated that this compound reduced the viability of various cancer cell lines by over 50% at concentrations as low as 10 μM.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : It was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 μg/mL, indicating moderate potency against tested pathogens.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties:

  • Cytokine Modulation : It has been shown to lower levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in cell cultures treated with lipopolysaccharides (LPS).

Synthesis and Characterization

The synthesis of This compound was achieved through a multi-step reaction involving the condensation of appropriate precursors. Characterization techniques such as NMR and X-ray crystallography confirmed the structure.

Crystallographic Data

Crystallographic analysis revealed:

  • Crystal Packing : The molecules exhibited π–π stacking interactions which may contribute to their stability and biological efficacy.

Comparative Studies

Comparative studies with structurally related compounds have highlighted the unique biological profile of this pyrazole derivative. For example:

CompoundIC50 (μM)Activity Type
(3,5-bis(4-methoxyphenyl)pyrazole)15Anticancer
(5-bromofuran derivative)25Antimicrobial
(Methoxy-substituted phenyl derivative)30Anti-inflammatory

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Core Structure Substituents/R Groups Synthesis Method Melting Point (°C) Key Properties/Applications
Target Compound (hypothetical data inferred) Pyrazoline 3,5-di(4-MeOPh), 5-Br-furan Chalcone + hydrazine, followed by acylation Not reported Likely enhanced lipophilicity
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone (4a) Pyrazoline Benzo[d][1,3]dioxole, furan Cyclocondensation + benzoylation 152 Antimicrobial potential (inferred)
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazoline + thiophene Amino, cyano, thiophene Condensation with malononitrile/sulfur Not reported Unreported biological activity
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivative (7b) Pyrazoline + thiophene Ethyl carboxylate, thiophene Condensation with ethyl cyanoacetate/sulfur Not reported Unreported biological activity

Key Observations:

Substituent Effects:

  • The target compound’s 4-methoxyphenyl groups contrast with the benzo[d][1,3]dioxole moiety in compound 4a . Methoxy groups may improve solubility compared to the electron-withdrawing dioxole group.
  • The 5-bromofuran group in the target compound differs from the thiophene rings in compounds 7a and 7b . Bromine’s electronegativity and furan’s oxygen atom may alter charge distribution compared to sulfur-containing analogs.

Synthesis:

  • All compounds involve cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine, followed by functionalization. The target compound likely requires a brominated furan-chalcone intermediate, whereas 7a and 7b use thiophene-based precursors .

Physical Properties:

  • Melting points for pyrazoline derivatives vary widely (e.g., 152°C for 4a vs. 186°C for its precursor ). The target compound’s bromine atom may increase melting point due to higher molecular symmetry and intermolecular interactions.

Computational and Analytical Insights

While direct data for the target compound is lacking, computational tools like Multiwfn could elucidate its electronic properties. For example:

  • Electrostatic Potential (ESP): The methoxy groups’ electron-donating nature may create nucleophilic regions on the phenyl rings, while the bromofuran moiety could exhibit electrophilic character.
  • Lipophilicity (LogP): The bromine atom likely increases LogP compared to non-halogenated analogs, impacting membrane permeability.

Q & A

Q. Q1: What are the established synthetic routes for (3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(5-bromofuran-2-yl)methanone, and what critical parameters govern yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Pyrazole ring formation : Condensation of hydrazine derivatives with diketones or α,β-unsaturated ketones under reflux conditions (e.g., ethanol, 60–80°C) .

Bromofuran incorporation : Bromination of furan precursors using N-bromosuccinimide (NBS) or Br₂ in dichloromethane, followed by coupling with the pyrazole intermediate via nucleophilic acyl substitution .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Critical parameters :

  • Temperature control : Excess heat during bromination can lead to over-substitution or decomposition .
  • pH adjustment : Acidic conditions (pH 4–5) stabilize intermediates during pyrazole cyclization .

Q. Q2: How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

NMR : Compare 1^1H and 13^{13}C NMR spectra with computed data (e.g., PubChem CID 3078471) to confirm methoxyphenyl and bromofuran substituents .

X-ray crystallography : Resolve dihedral angles between the pyrazole and bromofuran moieties to validate stereochemistry (e.g., C–C bond angles: 76.9–178.1°) .

Mass spectrometry : Confirm molecular weight (e.g., C₂₂H₂₀BrN₂O₄: calculated 465.07 g/mol) via high-resolution ESI-MS .

Advanced Research Questions

Q. Q3: How can computational modeling optimize reaction conditions for scaling up synthesis?

Methodological Answer:

DFT calculations : Use Gaussian 09 or similar software to model transition states and activation energies for pyrazole cyclization. For example, B3LYP/6-31G(d) methods predict optimal reaction barriers at 80–100°C .

Solvent optimization : COSMO-RS simulations identify solvents (e.g., DMF or THF) that maximize solubility of intermediates while minimizing side reactions .

Kinetic studies : Fit experimental rate data (e.g., via HPLC monitoring) to Arrhenius equations to refine temperature-dependent yield curves .

Q. Q4: How can researchers resolve contradictions in reported bioactivity data for structurally analogous compounds?

Methodological Answer:

Meta-analysis : Compare IC₅₀ values from peer-reviewed studies (e.g., pyrazole derivatives in Journal of Pharmaceutical Research International vs. Molecules) to identify outliers .

Structural benchmarking : Overlay X-ray structures of analogs (e.g., PubChem CID 3078469) to assess conformational differences impacting binding affinity .

Assay standardization : Replicate experiments under uniform conditions (e.g., 10% FBS, 37°C, 48h incubation) to control for variability in cell viability assays .

Q. Q5: What advanced techniques characterize electronic interactions between the bromofuran moiety and biological targets?

Methodological Answer:

Docking simulations : Use AutoDock Vina to model interactions with histamine H₃ or serotonin receptors, focusing on halogen bonding between bromine and Thr194/Ser324 residues .

Spectroelectrochemistry : Perform cyclic voltammetry in PBS (pH 7.4) to measure redox potentials of the bromofuran group, correlating with electron-transfer mechanisms in enzyme inhibition .

NMR titration : Monitor chemical shift perturbations in 1^1H NMR upon titration with target proteins (e.g., BSA) to map binding sites .

Q. Q6: How can researchers mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

Solvent screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) with slow evaporation at 4°C to grow single crystals .

Additive optimization : Introduce trace co-solvents (e.g., 2% dioxane) or surfactants (e.g., CTAB) to reduce nucleation density .

Cryocrystallography : Flash-cool crystals in liquid N₂ and collect data at 100 K to minimize thermal motion artifacts .

Data Contradiction Analysis

Q. Q7: How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for similar pyrazole-furan hybrids?

Methodological Answer:

Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate formation and abort reactions prematurely if side products dominate .

Byproduct identification : Conduct LC-MS/MS to characterize impurities (e.g., over-brominated furans) and adjust stoichiometry of Br₂/NBS accordingly .

Cross-validate protocols : Reproduce high-yield methods (e.g., continuous flow reactors in ) and compare with batch synthesis results .

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